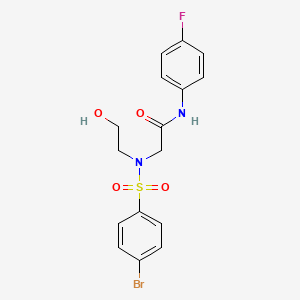

2-Methyl-2-(2-oxocyclopentyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-oxocyclopentyl)propanenitrile, also known as MOCN, is a chemical compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields of research.

Scientific Research Applications

Propane Oxidative Dehydrogenation

One notable application is in the field of catalysis, particularly in the oxidative dehydrogenation of propane. Research has highlighted the role of oxidative coupling reactions in enhancing selectivity towards C2-products such as ethylene, facilitated by catalysts like hexagonal boron nitride. This process is crucial for the selective oxidation of alkanes, contributing to the efficient production of olefins from lighter hydrocarbons (Tian et al., 2019).

Heterocyclic Compound Synthesis

The compound also finds application in synthetic chemistry, especially in the creation of heterocyclic compounds. Studies have demonstrated its utility in preparing various uniquely substituted heterocyclic substances, exhibiting promising antimicrobial activities against a range of microorganisms. Such research underscores the compound's significance in medicinal chemistry for developing new therapeutic agents (Behbehani et al., 2011).

Optical Storage Materials

In materials science, derivatives of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile are used in the development of optical storage materials. Polymers incorporating this compound have demonstrated significant photoinduced birefringence, indicating potential applications in reversible optical storage technologies. Such materials are vital for advancing data storage solutions, offering high efficiency and stability (Meng et al., 1996).

Electrochemical Studies

Electrochemical research has also benefited from studies involving this compound. Investigations into the electrochemical behavior of related compounds at platinized platinum electrodes have provided insights into oxidation and reduction mechanisms. Such studies are fundamental for understanding electrochemical processes and developing new electrocatalysts (Horányi & Torkos, 1981).

Biodegradation of Oxygenates

Environmental applications have also been explored, particularly in the biodegradation of gasoline oxygenates. Propane-oxidizing bacteria capable of degrading compounds like methyl tert-butyl ether (MTBE) have been identified, suggesting the potential for bioremediation strategies to address pollution from oxygenate contaminants (Steffan et al., 1997).

properties

IUPAC Name |

2-methyl-2-(2-oxocyclopentyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,6-10)7-4-3-5-8(7)11/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCBWLCFUJHKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)

![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)

![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2942811.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2942812.png)

![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)

![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)